8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid typically involves multiple steps, starting with the construction of the benzodioxine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the formation of the benzodioxine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including adhesives and sealants.
Mechanism of Action
The mechanism by which 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism can vary based on the context of its application and the specific biological or chemical environment.
Comparison with Similar Compounds
Thieno[2,3-g][1,4]benzodioxine-7-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties.
8-Bromo-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
2,3-Dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid: A simpler analog without the chlorine substitution.
Uniqueness: The presence of the chlorine atom in 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid imparts unique chemical and physical properties compared to its analogs
Properties
IUPAC Name |
8-chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4S/c12-9-5-3-6-7(16-2-1-15-6)4-8(5)17-10(9)11(13)14/h3-4H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANVGPUCJYUCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854357-34-9 |
Source
|
Record name | 6-chloro-10,13-dioxa-4-thiatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.